

## discovery and synthesis of GSTP1-1 inhibitor 1

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Compound of Interest

Compound Name: GSTP1-1 inhibitor 1

Cat. No.: B15577375

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## Introduction: GSTP1-1 as a Therapeutic Target

Glutathione S-transferase Pi 1 (GSTP1-1) is a crucial enzyme in the phase II detoxification process, protecting cells from carcinogens, toxins, and oxidative stress by catalyzing the conjugation of glutathione (GSH) to various electrophilic compounds.[1][2][3] In numerous cancer types, GSTP1-1 is overexpressed, contributing to multidrug resistance by inactivating chemotherapeutic agents like platinum-based drugs.[1][2][4][5]

Beyond its catalytic role, GSTP1-1 is a key regulator of cell signaling pathways involved in apoptosis.[6] It can sequester and inhibit c-Jun N-terminal kinase (JNK), a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway that promotes apoptosis in response to cellular stress.[1][2][7] By binding to JNK, GSTP1-1 prevents its activation, thereby protecting cancer cells from programmed cell death.[7][8] GSTP1-1 also interacts with TNF receptor-associated factor 2 (TRAF2), further modulating apoptosis signaling.[8][9] This dual function in drug metabolism and apoptosis regulation makes GSTP1-1 an attractive target for anticancer drug development.[8][10]

### **Discovery of NBDHEX**

The quest for specific, non-GSH peptidomimetic inhibitors of GSTP1-1 led to the identification of derivatives of 7-nitro-2,1,3-benzoxadiazole (NBD).[7][11] Among these, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol, known as NBDHEX, emerged as a potent, mechanism-based inhibitor.[8][12] The development of NBDHEX was aimed at creating a compound that could not only inhibit the catalytic activity of GSTs but also disrupt the protein-protein interactions



between GSTP1-1 and key signaling effectors like JNK, thereby overcoming a common mechanism of drug resistance.[11][13]

### **Mechanism of Action**

NBDHEX exhibits a unique, multi-faceted mechanism of action against cancer cells:

- Enzyme Inhibition: NBDHEX is recognized as a substrate by GSTP1-1 and undergoes
  conjugation with intracellular glutathione (GSH).[8][10] This reaction forms an intermediate σcomplex (a Meisenheimer complex) that binds very tightly to the enzyme's active site,
  leading to potent inhibition of its catalytic activity.[8][14]
- Disruption of Protein-Protein Interactions: The binding of the NBDHEX-GSH conjugate to GSTP1-1 induces a conformational change that disrupts the complex between GSTP1-1 and JNK.[7][8]
- Activation of Apoptotic Signaling: The release of JNK from GSTP1-1 leads to the activation of the JNK-mediated signaling pathway, promoting phosphorylation of downstream targets like c-Jun and ultimately triggering apoptosis in tumor cells.[7][13]

This mechanism allows NBDHEX to be effective even in cancer cells overexpressing efflux pumps like P-glycoprotein and MRP1, which typically confer multidrug resistance, as NBDHEX is not a substrate for these pumps.[7]

### **Quantitative Data**

The biological activity of NBDHEX and its derivatives has been quantified in various assays. The following tables summarize key data points from the literature.

### **Table 1: In Vitro Inhibitory Activity**



Compound	Target	IC50 (μM)	Ki (app) (µM)	Reference
NBDHEX	Human GSTP1-1	0.80	0.7 ± 0.1	[14][15]
NBDHEX	Human GSTM2- 2	0.01	-	[14]
Derivative 4n	Human GSTP1-1	-	-	[16][17]
Derivative 4n	Human GSTM2- 2	-	-	[16][17]

Note: A lower IC50/Ki value indicates higher potency.

**Table 2: Cytotoxicity in Cancer Cell Lines** 

Compound	Cell Line	LC50 (µM)	Duration	Reference
NBDHEX	H69 (Small Cell Lung Cancer)	2.3	48 hours	[13]
NBDHEX	H69AR (Adriamycin- Resistant)	4.5	48 hours	[13]

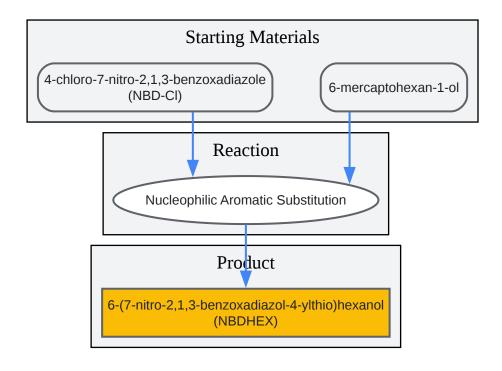
Table 3: In Vivo Antitumor Efficacy

Compound	Animal Model	Dosage	Tumor Inhibition	Reference
NBDHEX	SCID mice with H69AR xenografts	0.8-80 mg/kg/day (oral)	~70%	[13]
Derivative 4n	143b xenograft models	Dose-dependent	Significant reduction	[16][17]

# **Synthesis of NBDHEX and Derivatives**



The synthesis of NBDHEX and its derivatives generally involves the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) with a suitable thiol. A general synthetic scheme is presented below.



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General synthesis scheme for NBDHEX.

A derivative, compound 4n, was synthesized by first reacting NBDHEX with p-toluenesulfonyl chloride to form an intermediate, which was then reacted with various amines to yield the final products.[18]

# Experimental Protocols GSTP1-1 Inhibition Assay (Spectrophotometric)

This assay measures the catalytic activity of GSTP1-1 by monitoring the conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

 Reagents: 0.1 M potassium phosphate buffer (pH 6.5), 1 mM GSH, 1 mM CDNB, purified recombinant human GSTP1-1 enzyme, and the inhibitor (NBDHEX) at various concentrations.[15]



- Procedure: The assay is performed in a 1 mL reaction volume. The rate of reaction is
  monitored by measuring the increase in absorbance at 340 nm at 25°C, which corresponds
  to the formation of the GSH-CDNB conjugate.[12][15]
- Data Analysis: The inhibitory potency (IC50 or Ki) is determined by measuring the enzyme activity in the presence of increasing concentrations of the inhibitor.[12]

### **Cell Cytotoxicity Assay**

The cytotoxic effect of NBDHEX on cancer cells is typically evaluated using assays that measure cell viability.

- Cell Culture: Human small cell lung cancer cells (H69) and their Adriamycin-resistant counterparts (H69AR) are cultured under standard conditions.[13]
- Treatment: Cells are treated with NBDHEX at a range of concentrations (e.g.,  $0.05-20~\mu M$ ) for a specified duration (e.g., 48 hours).[13]
- Viability Measurement: Cell viability is assessed using methods like the MTT assay or by direct cell counting.
- Data Analysis: The half-maximal lethal concentration (LC50) is calculated from the doseresponse curve.[13]

### **Western Blot Analysis for JNK Activation**

This technique is used to detect the activation (phosphorylation) of JNK in response to NBDHEX treatment.

- Cell Treatment: H69AR cells are treated with the inhibitor (e.g., 3 μM NBDHEX) for various time points (e.g., 1-12 hours).[13]
- Protein Extraction: Cells are lysed, and total protein is extracted.
- SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.

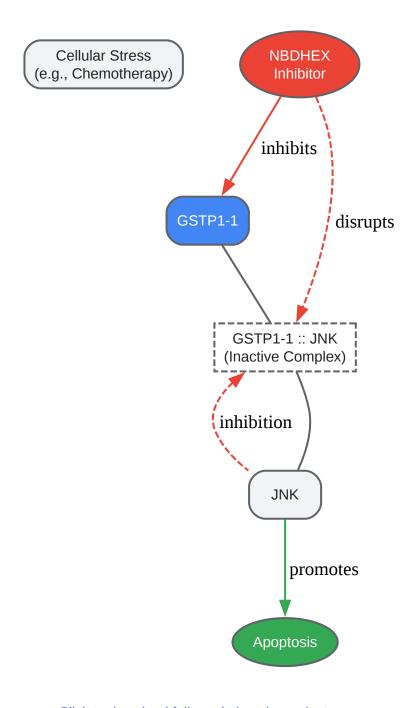


- Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK.
- Detection: Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence. The results indicate the level of JNK activation over time.[13]

# Signaling Pathways and Workflows GSTP1-1 and JNK Signaling Pathway

The following diagram illustrates the role of GSTP1-1 in regulating the JNK apoptotic pathway and how NBDHEX intervenes.





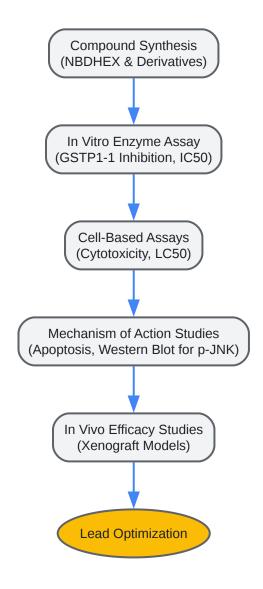
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GSTP1-1 inhibits JNK-mediated apoptosis.

## **Experimental Workflow for Inhibitor Evaluation**

The process of discovering and validating a GSTP1-1 inhibitor follows a logical progression from biochemical assays to cellular and in vivo models.





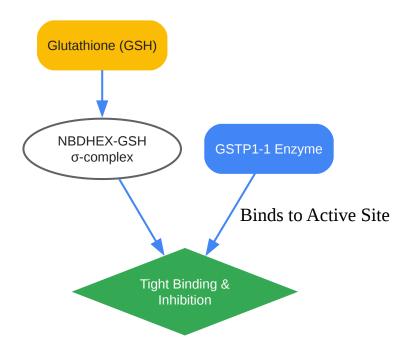
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Workflow for GSTP1-1 inhibitor evaluation.

### **NBDHEX Mechanism of Inhibition**

The diagram below details the mechanism-based inhibition of GSTP1-1 by NBDHEX.





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Mechanism of NBDHEX inhibition of GSTP1-1.

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